The Photochemistry of 3-(Benzyloxy)-3-chloro-3H-diazirene: A Comprehensive Technical Guide for Researchers in Drug Discovery and Chemical Biology
The Photochemistry of 3-(Benzyloxy)-3-chloro-3H-diazirene: A Comprehensive Technical Guide for Researchers in Drug Discovery and Chemical Biology
Introduction: Unveiling a Potent Tool for Covalent Interactions
In the intricate landscape of drug discovery and chemical biology, the ability to elucidate and manipulate the interactions between small molecules and their biological targets is paramount. Photoaffinity labeling (PAL) has emerged as a powerful strategy for forging covalent bonds between a molecule of interest and its interacting partners upon photoactivation, enabling target identification, binding site mapping, and the study of complex biological systems.[1] Among the arsenal of photoreactive moieties, diazirines stand out due to their small size, relative stability in the dark, and efficient generation of highly reactive carbenes upon irradiation with UV light.[2][3] This guide provides an in-depth technical exploration of the photochemistry of a specific and versatile diazirine, 3-(benzyloxy)-3-chloro-3H-diazirene.
This compound serves as a precursor to the benzyloxy(chloro)carbene, a reactive intermediate with a nuanced reactivity profile that can be harnessed for sophisticated applications in covalent drug design and proteomics. We will delve into the synthesis, photochemical activation, and subsequent reactivity of this diazirine, offering both mechanistic insights and practical experimental guidance for researchers, scientists, and drug development professionals.
Synthesis and Characterization of 3-(Benzyloxy)-3-chloro-3H-diazirene
The synthesis of 3-alkoxy-3-halo-diazirines can be achieved through various established methods, often starting from a suitable amidine precursor.[3] The following protocol is a representative synthesis adapted from known procedures for related compounds.[4][5][6]
Experimental Protocol: Synthesis of 3-(Benzyloxy)-3-chloro-3H-diazirene
Materials:
-
Benzyl alcohol
-
Trichloroacetonitrile
-
Ammonia (in methanol, 7N)
-
tert-Butyl hypochlorite
-
Diethyl ether
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of Benzyl 2,2,2-trichloroacetimidate: In a round-bottom flask, combine benzyl alcohol (1.0 eq) and trichloroacetonitrile (1.2 eq) in anhydrous diethyl ether. Cool the mixture to 0 °C and bubble with anhydrous ammonia gas for 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. Filter the resulting ammonium chloride salt and concentrate the filtrate under reduced pressure to obtain the crude imidate.
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Formation of the Amidine: Dissolve the crude imidate in methanol and add a solution of ammonia in methanol (7N, 5.0 eq). Stir the mixture at room temperature overnight. Remove the solvent under reduced pressure to yield the crude amidine.
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Oxidative Cyclization to the Diazirine: Dissolve the crude amidine in a mixture of diethyl ether and hexane (1:1). Cool the solution to -20 °C and add tert-butyl hypochlorite (2.2 eq) dropwise while vigorously stirring and protecting the reaction from light. Maintain the temperature below -15 °C during the addition. After the addition is complete, stir the reaction mixture for an additional 2 hours at -20 °C.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and diethyl ether to afford 3-(benzyloxy)-3-chloro-3H-diazirene as a pale yellow oil.
Characterization
The successful synthesis of 3-(benzyloxy)-3-chloro-3H-diazirene should be confirmed by standard spectroscopic methods.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (a singlet around 5.0-5.5 ppm) and the aromatic protons of the benzyl group (a multiplet between 7.2-7.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the diazirine carbon (typically in the range of 40-60 ppm), the benzylic carbon, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit the characteristic N=N stretching vibration of the diazirine ring, typically found in the region of 1550-1650 cm⁻¹.
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UV-Vis Spectroscopy: Diazirines possess a weak n→π* electronic transition in the near-UV region, generally between 340-380 nm.[7][8] This absorption is responsible for their photochemical reactivity and is a key parameter for designing photolysis experiments. The molar absorptivity at the λmax is typically low.
Core Photochemistry: Generation and Fate of Benzyloxy(chloro)carbene
The utility of 3-(benzyloxy)-3-chloro-3H-diazirene lies in its clean photochemical decomposition upon irradiation with UV light to generate a highly reactive carbene intermediate.
Photochemical Activation Workflow
Caption: Competing pathways for the benzyloxy(chloro)carbene.
Studies on substituted benzyloxychlorocarbenes have shown that electron-donating groups on the phenyl ring favor a heterolytic fragmentation mechanism, leading to the formation of a benzyl cation. Conversely, electron-withdrawing groups promote a homolytic cleavage, generating a benzyl radical. This tunable fragmentation provides an additional layer of complexity and potential for designing probes with specific reactivity profiles.
Quantitative Reactivity Data
The following table summarizes the fragmentation rate constants for a series of substituted benzyloxychlorocarbenes, illustrating the influence of electronics on carbene stability and reactivity.
| Substituent (X) on Benzyl Group | Fragmentation Rate Constant (k_frag) in s⁻¹ |
| p-Me | 2.6 x 10⁵ |
| H | 6.0 x 10⁴ |
| p-Cl | 5.2 x 10⁴ |
| m-Cl | 1.3 x 10⁵ |
| p-CF₃ | 2.1 x 10⁶ |
| p-NO₂ | 6.3 x 10⁶ |
Data adapted from the Journal of the American Chemical Society.
Applications in Drug Discovery and Chemical Biology
The unique photochemical properties of 3-(benzyloxy)-3-chloro-3H-diazirene make it a valuable tool for a range of applications in modern chemical biology and drug discovery.
Photoaffinity Labeling (PAL) for Target Identification
The primary application of this diazirine is in photoaffinity labeling. By incorporating this moiety into a biologically active small molecule, a photoreactive probe is created. Upon incubation with a complex biological sample (e.g., cell lysate, living cells) and subsequent irradiation, the probe will covalently label its binding partners. These labeled biomolecules can then be identified and characterized using techniques such as mass spectrometry-based proteomics.
Experimental Workflow: Photoaffinity Labeling
Caption: A typical workflow for a photoaffinity labeling experiment.
Mapping Binding Pockets and Allosteric Sites
Beyond simple target identification, the carbene generated from 3-(benzyloxy)-3-chloro-3H-diazirene can be used to map the specific binding site of a small molecule on its target protein. By analyzing the sites of covalent modification on the protein, researchers can gain valuable structural insights that can inform the design of more potent and selective drugs.
Conclusion and Future Perspectives
3-(Benzyloxy)-3-chloro-3H-diazirene represents a sophisticated and versatile tool for chemical biologists and drug discovery scientists. Its predictable photochemical activation, coupled with the nuanced reactivity of the resulting benzyloxy(chloro)carbene, provides a powerful means to probe and manipulate biological systems. Understanding the interplay between carbene insertion and fragmentation is key to designing effective photoaffinity probes and interpreting the results of labeling experiments. As our understanding of carbene chemistry continues to grow, we can anticipate the development of even more refined and powerful diazirine-based reagents for unraveling the complexities of the proteome and accelerating the discovery of new medicines.
References
-
Ambroise, Y., Pillon, F., Mioskowski, C., Valleix, A., & Rousseau, B. (n.d.). SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]
-
Martinu, T., & Dailey, W. P. (2004). Synthesis of carboalkoxychloro- and bromodiazirines. The Journal of Organic Chemistry, 69(21), 7359–7362. [Link]
-
(n.d.). Diazirine-Modified Gold-Nanoparticle: Template for Efficient Photoinduced Interfacial Carbene Ins. Amazon S3. [Link]
-
(n.d.). Supporting Information. ScienceOpen. [Link]
-
Zhang, T., & Ondrus, A. E. (2021). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega, 6(4), 3238–3245. [Link]
-
(n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
-
(n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]
-
Bera, P. P., & Lee, T. J. (2020). Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers. The Journal of Physical Chemistry A, 124(49), 10196–10208. [Link]
-
Lumb, J.-P., & Halloran, M. W. (2022). A diazirine's central carbon is sp-hybridized, facilitating conjugation to dye molecules. ResearchGate. [Link]
-
PubChem. (n.d.). 3-Chloro-3-phenyl-3h-diazirine. [Link]
-
Wikipedia. (2023, December 26). Diazirine. [Link]
-
Hassan, M. M., & Olaoye, O. O. (2022). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 27(23), 8203. [Link]
-
Krishnan, K., Qian, M., Feltes, M., Li, S., Covey, D. F., & Krishnan, K. (2021). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. ACS Chemical Biology, 16(8), 1435–1443. [Link]
-
Lumb, J.-P., & Halloran, M. W. (2022). Changes in UV/Vis absorption spectra with varying substitution on the... ResearchGate. [Link]
-
(n.d.). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. [Link]
-
So, S., & Morishita, H. (1987). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH. International Journal of Peptide and Protein Research, 30(5), 695–700. [Link]
-
(2024, June 10). Amino Acids as Carbene Precursors. Synthesis Spotlight. [Link]
-
Moss, R. A. (2006). Diazirines: Carbene Precursors Par Excellence. Accounts of Chemical Research, 39(4), 267–272. [Link]
-
Richards, F. M. (2009). The Photolysis of the Diazirines. ResearchGate. [Link]
-
(n.d.). FULL PAPER. [Link]
-
Rémy, A. R., & Baron, A. (2023). Possible pathways and intermediates formed after photolysis of 3-aryl-3H-diazirines and representation of the electronic states of the carbene. ResearchGate. [Link]
-
Hegedus, L. S. (1995). Synthesis of Amino Acids and Peptides Using Chromium Carbene Complex Photochemistry. Accounts of Chemical Research, 28(7), 299–305. [Link]
-
(n.d.). 1 Protection Reactions. Wiley-VCH. [Link]
-
Conibear, A. C., Watson, E. E., Payne, R. J., & Becker, C. F. W. (2018). Biocompatible strategies for peptide macrocyclisation. Chemical Science, 9(30), 6367–6392. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diazirine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of carboalkoxychloro- and bromodiazirines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
